- Correction to Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives [Erratum to document cited in CA162:029776], Journal of Medicinal Chemistry, 2016, 59(19),

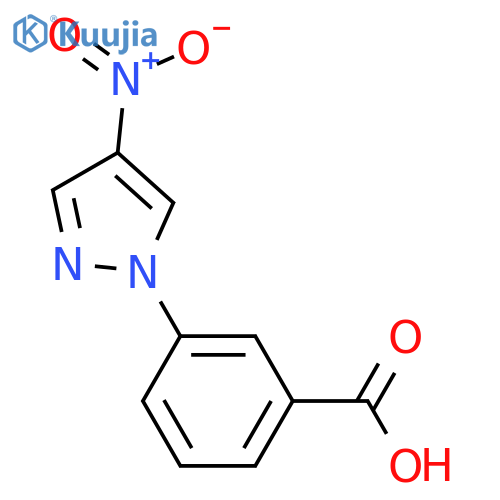

Cas no 926193-79-5 (Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- )

926193-79-5 structure

Nome del prodotto:Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)-

Numero CAS:926193-79-5

MF:C10H7N3O4

MW:233.180281877518

CID:2949428

Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid (ACI)

- Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)-

-

- Inchi: 1S/C10H7N3O4/c14-10(15)7-2-1-3-8(4-7)12-6-9(5-11-12)13(16)17/h1-6H,(H,14,15)

- Chiave InChI: OSXUQMULUQYNRL-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C(N2C=C([N+](=O)[O-])C=N2)C=CC=1)O

Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Dimethylformamide ; 12 h, 100 °C

Riferimento

- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Dimethylformamide ; 12 h, 100 °C

Riferimento

- Preparation of substituted pyrazolylbenzamides as JNK kinase inhibitors, World Intellectual Property Organization, , ,

Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Raw materials

Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Preparation Products

Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- Letteratura correlata

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

926193-79-5 (Benzoic acid, 3-(4-nitro-1H-pyrazol-1-yl)- ) Prodotti correlati

- 1368040-61-2(Tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate)

- 1595931-34-2(Cyclobutane, [1-(bromomethyl)-2,2-dimethylpropyl]-)

- 1398-61-4(Chitin, Practical Grade)

- 1260865-61-9(3-(4-ethylphenyl)azetidine)

- 2171830-11-6(8-benzoylisoquinolin-5-ol)

- 2229317-34-2(N-{3-1-(methylamino)cyclopropylphenyl}acetamide)

- 2191265-90-2(1-(3,4-difluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine)

- 1935178-30-5(1-(3-bromo-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1549020-37-2(3-3-(prop-2-enamido)phenylpropanoic acid)

- 1150114-63-8(2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic Acid)

Fornitori consigliati

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso